molecular formula C9H9NO3 B14848543 4-Formyl-2-hydroxy-N-methylbenzamide

4-Formyl-2-hydroxy-N-methylbenzamide

Cat. No.: B14848543
M. Wt: 179.17 g/mol
InChI Key: OIARIGYPUHRPLG-UHFFFAOYSA-N
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Description

4-Formyl-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by a formyl group (-CHO) at the 4-position, a hydroxyl (-OH) group at the 2-position, and an N-methyl amide (-CONHCH₃) functional group.

The formyl group at position 4 enhances electrophilicity, making it a candidate for nucleophilic addition or Schiff base formation, while the hydroxyl group at position 2 enables hydrogen bonding, affecting crystallization and stability . The N-methyl amide moiety contributes to steric effects and modulates solubility in polar solvents.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-formyl-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H9NO3/c1-10-9(13)7-3-2-6(5-11)4-8(7)12/h2-5,12H,1H3,(H,10,13)

InChI Key

OIARIGYPUHRPLG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Scientific Research Applications

4-Formyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

  • The formyl group in this compound distinguishes it from methoxy or bromo-substituted analogs, offering unique reactivity in condensation reactions.
  • Hydroxyl groups (as in ) promote intermolecular hydrogen bonding, whereas methoxy groups () enhance electron density on the aromatic ring.
  • Bulky substituents (e.g., sulfonamide in or tert-butyl in ) influence steric effects and catalytic applications.

Key Observations :

  • Formyl-containing compounds (e.g., ) often require oxidation or halogenation steps, whereas methoxy derivatives () rely on etherification.
  • Hydrazide condensations () are versatile for generating Schiff base analogs.

Physical and Structural Properties

Compound Crystallography Hydrogen Bonding
4-Methoxy-N-methylbenzamide Dihedral angle: 10.6°; 3D network via N–H⋯O and C–H⋯O Chains along b-axis; C–H⋯C interactions
2-Hydroxy-N-(4-methylphenyl)benzamide Planar structure with intramolecular O–H⋯O Chains linked via O–H⋯O and N–H⋯O bonds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported; likely disordered packing N,O-bidentate coordination to metals

Key Observations :

  • Hydrogen bonding in hydroxyl-containing compounds () enhances crystallinity, whereas methoxy groups () favor planar structures.
  • Bidentate directing groups () prioritize metal coordination over intermolecular bonding.

Key Observations :

  • Formyl and hydroxyl groups expand utility in drug design, whereas sulfonamide or bromo groups () may target halogen-bonded interactions.
  • Bidentate ligands () are critical in catalysis, contrasting with the synthetic versatility of formyl derivatives.

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